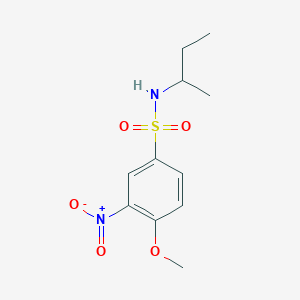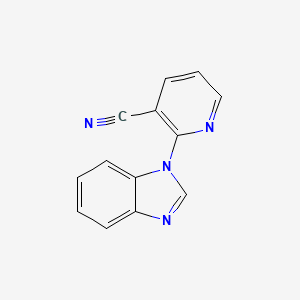![molecular formula C17H21NO3 B7461385 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one, also known as J147, is a synthetic compound that has been shown to have neuroprotective and cognitive-enhancing properties. J147 was first synthesized in 2011 by Schubert et al. and has since been the subject of numerous scientific studies due to its potential therapeutic applications in the treatment of age-related neurodegenerative diseases such as Alzheimer's.
Mécanisme D'action
The exact mechanism of action of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one is not fully understood, but it is believed to target multiple pathways involved in neuroprotection and cognitive enhancement. 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which promote the growth and survival of neurons. 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one also appears to modulate the activity of ion channels and reduce oxidative stress in neuronal cells.
Biochemical and Physiological Effects:
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one has been shown to have a range of biochemical and physiological effects, including the upregulation of genes involved in mitochondrial function and the reduction of inflammation in neuronal cells. In vivo studies have also demonstrated that 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one can improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one in lab experiments is its low toxicity and high solubility in organic solvents, which makes it easy to administer to cells and animals. However, one limitation of using 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one is its relatively high cost compared to other neuroprotective compounds.
Orientations Futures
There are several potential future directions for research on 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one. One area of interest is the development of more efficient synthesis methods to reduce the cost of producing the compound. Another area of research is the investigation of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one's potential therapeutic applications in other neurodegenerative diseases such as Parkinson's and Huntington's. Additionally, further studies are needed to fully elucidate the mechanism of action of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one and its effects on neuronal function.
Méthodes De Synthèse
The synthesis of 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one involves the condensation of two precursor molecules, curcumin and cyclohexanone, followed by a series of chemical modifications. The final product is a yellow-orange powder that is soluble in organic solvents such as DMSO.
Applications De Recherche Scientifique
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. In vitro studies have shown that 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one can protect against beta-amyloid-induced toxicity and reduce inflammation in neuronal cells. In vivo studies in mice have demonstrated that 7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one can improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
7-ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-12-5-6-15-13(9-17(20)21-16(15)8-12)10-18-7-3-4-14(19)11-18/h5-6,8-9,14,19H,2-4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGFAOOIMGNBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)

![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)

![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)






![4-bromo-N-[3-(2-methylpropoxy)propyl]benzenesulfonamide](/img/structure/B7461403.png)